5-HT2A Receptor Binding Affinity Comparison: 25I-NBMD vs. 25I-NBOMe, 25I-NBOH, and 25I-NBF
25I-NBMD hydrochloride binds to the human 5-HT2A receptor with a reported Ki of 0.049 nM [1]. This affinity is similar to 25I-NBOMe (Ki = 0.044 nM), but approximately 24% higher affinity (lower Ki) than 25I-NBOH (Ki = 0.061 nM) and over 5-fold higher affinity than 25I-NBF (Ki = 0.26 nM) [2][3]. The range of reported Ki values for 25I-NBMD extends from 0.049 nM to 0.21 nM, reflecting potential inter-assay variability .
| Evidence Dimension | Binding affinity (Ki) at human 5-HT2A receptor |
|---|---|
| Target Compound Data | Ki = 0.049 nM (range: 0.049–0.21 nM) |
| Comparator Or Baseline | 25I-NBOMe: Ki = 0.044 nM; 25I-NBOH: Ki = 0.061 nM; 25I-NBF: Ki = 0.26 nM |
| Quantified Difference | 25I-NBMD shows 24% higher affinity than 25I-NBOH; >5-fold higher affinity than 25I-NBF; essentially equivalent to 25I-NBOMe. |
| Conditions | In vitro radioligand binding assays using recombinant human 5-HT2A receptors. |
Why This Matters
This quantitative binding profile guides selection when experimental design requires a specific level of receptor occupancy or when comparing across N-benzyl analogs.
- [1] NCATS Inxight Drugs. 25I-NBMD. Retrieved from https://inxight.ncats.io/drug/R99110126K. Ki = 0.049 nM. View Source
- [2] Bertin Bioreagent. 25I-NBOMe 3-methoxy isomer (hydrochloride) - Analytical Standards. Ki = 0.044 nM for human 5-HT2A. View Source
- [3] Wikipedia. 25I-NBOH. Ki = 0.061 nM at human 5HT2A receptor. View Source
